molecular formula C11H13NO2 B3248582 Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate CAS No. 188111-62-8

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Cat. No.: B3248582
CAS No.: 188111-62-8
M. Wt: 191.23 g/mol
InChI Key: VHCHZAYZABZJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (CAS: 1263284-16-7) is an indoline-derived compound featuring a 2,3-dihydroindole (indoline) core substituted at the 5-position with an acetic acid methyl ester group. Its molecular formula is C₁₁H₁₄ClNO₂ (as the hydrochloride salt; molecular weight: 227.69) . Indoline derivatives are critical intermediates in pharmaceutical chemistry due to their structural similarity to bioactive indole alkaloids. This compound serves as a precursor in synthesizing hybrid molecules, such as histone deacetylase (HDAC) inhibitors and kinase-targeting agents, highlighting its versatility in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10/h2-3,6,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCHZAYZABZJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, indole derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate with analogous indoline/indole derivatives, focusing on structural features, synthesis, and biological activity:

Compound Name Key Structural Features Molecular Weight Functional Groups Biological Activity/Applications References
This compound Indoline core, 5-position acetic acid methyl ester 227.69 (HCl salt) Ester Precursor for HDAC inhibitors and kinase inhibitors
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Indoline core, 5-position methylamine 148.21 Amine Intermediate for antitumor agents and bioactive molecules
2-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide Oxindole core, 5-position chloroacetamide 238.67 Amide, Chloro Antitumor agent (tested against nonsmall-cell lung cancer)
3-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-acrylic acid Indoline core, 5-position acrylic acid; benzenesulfonyl substitution at N1 343.38 Acrylic acid, Sulfonamide Anticancer activity (histone deacetylase inhibition)
Imofinostat (INN List 132) (2E)-3-[1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide 370.41 Hydroxamic acid, Sulfonamide HDAC inhibitor, antineoplastic agent
Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate Indole core, 3-position acetic acid methyl ester; 5-methoxy and 2-methyl substitutions 233.26 Ester, Methoxy, Methyl Impurity reference material for NSAID synthesis
GSK2606414 (PERK inhibitor) 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 521.52 Pyrrolopyrimidine, Trifluoromethyl, Amine Protein kinase R (PKR)-like ER kinase (PERK) inhibitor

Structural and Functional Differences

  • Core Structure: this compound retains a partially saturated indoline ring, while compounds like imofinostat and GSK2606414 incorporate additional heterocycles (e.g., pyrrolopyrimidine) .
  • Substitution Patterns: The 5-position is a common site for functionalization. For example: Ester vs. Amide: The target compound’s ester group contrasts with the chloroacetamide in oxindole derivatives . Sulfonylation: Imofinostat and 3-(1-benzenesulfonyl-indol-5-yl)-acrylic acid feature benzenesulfonyl groups, enhancing HDAC inhibitory activity .
  • Hybrid Molecules : GSK2606414 combines indoline with a pyrrolopyrimidine scaffold, enabling kinase inhibition .

Physicochemical Properties

  • Solubility : The hydrochloride salt of this compound likely has higher aqueous solubility than neutral analogs .
  • Molecular Weight : Smaller indoline derivatives (e.g., (2,3-dihydro-1H-indol-5-ylmethyl)amine, MW 148.21) may exhibit better blood-brain barrier penetration compared to bulkier hybrids like GSK2606414 (MW 521.52) .

Biological Activity

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an acetate group attached to the nitrogen enhances its solubility and biological activity. The compound's molecular formula is C11H13NO2C_{11}H_{13}NO_2 .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit viral replication through interaction with specific molecular targets, including viral enzymes and host cell receptors. This mechanism may involve modulation of signaling pathways that are crucial for viral entry and replication .

Anticancer Activity

The compound has demonstrated promising anticancer properties by inducing apoptosis in various cancer cell lines. Studies have reported that it can activate caspase pathways, leading to programmed cell death. For instance, in vitro assays revealed that this compound significantly reduced cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110.0Apoptosis induction via caspase activation
HepG212.5Cell cycle arrest and apoptosis

Antimicrobial Effects

In addition to its antiviral and anticancer activities, this compound has shown antimicrobial effects against various pathogens. It exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt biofilm formation further enhances its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Action Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bacteriostatic

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various receptors involved in cell signaling pathways, modulating their activity and leading to therapeutic effects.
  • Enzyme Inhibition : It has been identified as an inhibitor of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism, respectively .
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : In a recent study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell proliferation and increased apoptosis markers compared to untreated controls .
  • Antimicrobial Evaluation : A comprehensive evaluation of its antimicrobial properties revealed that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Q. What are the established synthetic routes for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, and what intermediates are critical in its preparation?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with indole derivatives. A common approach includes:

Functionalization of 2,3-dihydro-1H-indole : Introduce an acetic acid moiety at the 5-position via Friedel-Crafts acylation or alkylation.

Esterification : Convert the intermediate 2-(2,3-dihydro-1H-indol-5-yl)acetic acid to its methyl ester using methanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions .
Key intermediates include 2-(2,3-dihydro-1H-indol-5-yl)acetic acid and halogenated precursors for cross-coupling reactions.

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and esterification (e.g., methyl ester peak at ~3.6 ppm).
  • X-ray Crystallography : For resolving stereochemical ambiguities; SHELX software is widely used for structure refinement .
  • HPLC/FTIR : Purity assessment via reverse-phase HPLC (C18 column) and functional group verification via FTIR (ester C=O stretch at ~1740 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps or enzyme-mediated esterification for greener synthesis.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) for this compound?

  • Methodological Answer :
  • Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR.
  • Impurity Profiling : Use LC-MS to detect by-products from incomplete esterification or oxidation.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values .

Q. How is this compound evaluated for enzyme inhibition activity in cancer research?

  • Methodological Answer :
  • Kinase Assays : Measure IC₅₀ values against kinases (e.g., PERK) using ATP-competitive assays.
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Molecular Docking : Predict binding interactions with target enzymes using AutoDock or Schrödinger .

Q. What methodologies are employed in structure-activity relationship (SAR) studies for indole-derived analogs of this compound?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the indole 4- or 6-positions.
  • Bioisosteric Replacement : Replace the methyl ester with ethyl or tert-butyl esters to assess steric effects.
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs via 3D-QSAR models .

Q. How can synergistic effects of this compound with other therapeutics be systematically analyzed?

  • Methodological Answer :
  • Combination Index (CI) : Calculate synergy using the Chou-Talalay method (e.g., CompuSyn software).
  • Transcriptomics : Profile gene expression changes in treated cells via RNA-seq.
  • In Vivo Models : Evaluate tumor regression in xenograft mice with co-administered agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.